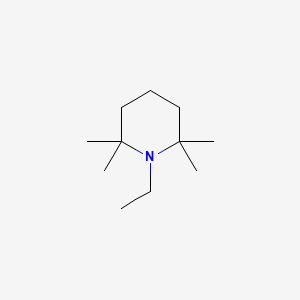

1-Ethyl-2,2,6,6-tetramethylpiperidine

Description

Contextualization within the Piperidine (B6355638) Chemical Class

ETMP belongs to the piperidine class of compounds, which are saturated heterocyclic amines featuring a six-membered ring with five carbon atoms and one nitrogen atom. The parent compound, piperidine, is a fundamental structural motif in a vast number of natural alkaloids and synthetic pharmaceuticals. Its nitrogen atom provides basic and nucleophilic properties, making it a versatile building block in organic chemistry.

ETMP is a highly substituted derivative of piperidine. Its structure is based on the 2,2,6,6-tetramethylpiperidine (B32323) (TMP) framework, with the addition of an ethyl group on the nitrogen atom. wikipedia.org This extensive substitution pattern, particularly the four methyl groups adjacent to the nitrogen, dramatically increases the steric bulk around the amine functionality compared to the parent piperidine molecule. This steric hindrance is the most significant feature that differentiates ETMP and related compounds from other piperidines, fundamentally altering its chemical behavior.

Significance of Hindered Amine Structures in Organic Chemistry

In organic chemistry, a sterically hindered amine is an amine that, due to bulky groups surrounding the nitrogen atom, has limited ability to act as a nucleophile. While the lone pair of electrons on the nitrogen is still available to accept a proton (displaying basicity), the steric bulk physically obstructs the nitrogen from attacking larger electrophilic centers, a process known as nucleophilic attack.

This differentiation between basicity and nucleophilicity is a crucial concept in reaction design. Hindered amines like ETMP are valued as "non-nucleophilic bases." They can selectively deprotonate acidic compounds without causing unwanted side reactions that might occur with a base that is also a strong nucleophile (e.g., nucleophilic substitution). chemicalbook.com For instance, they are employed in elimination reactions where the goal is to form a double bond by removing a proton and a leaving group, without the base substituting the leaving group. chemicalbook.com

The parent compound, 2,2,6,6-tetramethylpiperidine (TMP), is a well-studied hindered base with a pKₐH (a measure of the acidity of the conjugate acid, indicating the base's strength) of 11.07. wikipedia.org The addition of an ethyl group in ETMP further modifies its steric and electronic properties. This class of bases is essential for synthesizing complex molecules where precise control over reactivity is paramount.

| Compound | Structure | pKₐ of Conjugate Acid (pKₐH) | Key Feature |

|---|---|---|---|

| Piperidine | C₅H₁₁N | 11.2 | Nucleophilic and basic |

| Triethylamine (B128534) | (C₂H₅)₃N | 10.75 | Commonly used, moderately hindered base |

| 2,2,6,6-Tetramethylpiperidine (TMP) | C₉H₁₉N | 11.07 | Highly hindered, non-nucleophilic base |

| 1-Ethyl-2,2,6,6-tetramethylpiperidine (ETMP) | C₁₁H₂₃N | Not widely reported | Highly hindered, non-nucleophilic tertiary amine |

Overview of Academic Research Trajectories for ETMP

Academic research on ETMP and related hindered amines has explored several distinct trajectories, leveraging the unique properties conferred by its structure.

Organic Synthesis: The primary application of ETMP in research is as a non-nucleophilic base. It is used for selective deprotonation reactions where other bases might lead to undesired side products. Its structural similarity to TMP means it is investigated in contexts where TMP or its lithium salt, lithium tetramethylpiperidide (LiTMP), are used for the metalation of sensitive substrates. chemicalbook.com

Radical Chemistry and Polymer Science: ETMP is structurally related to one of the most well-known stable nitroxide radicals, TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl). ETMP can be oxidized to form the corresponding N-oxyl radical, making it a precursor in studies related to radical chemistry. This connection also places ETMP within the broader class of Hindered Amine Light Stabilizers (HALS), which are used to protect polymers from degradation by scavenging free radicals. chemicalbook.com Furthermore, research has shown that integrating ETMP into polymer nanocomposite systems can enhance the material's dielectric properties. smolecule.com In other polymer applications, hyperbranched epoxy resins incorporating ETMP-related structures have been synthesized, demonstrating advanced shape-memory properties suitable for microelectronic devices and artificial muscles. acs.org

Catalysis and Materials Science: The nitrogen atom in ETMP can act as a ligand, binding to metal centers in catalytic processes. smolecule.com Its bulky nature can influence the stereochemistry and reactivity of the catalyst, opening avenues for its use in designing specialized catalytic systems. Its potential as an intermediate in the development of new pharmaceuticals is also an area of interest, owing to the prevalence of the piperidine scaffold in medicinal chemistry. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,2,6,6-tetramethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-6-12-10(2,3)8-7-9-11(12,4)5/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRYDVOOUHTURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCCC1(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185949 | |

| Record name | Piperidine, 1-ethyl-2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32163-58-9 | |

| Record name | Piperidine, 1-ethyl-2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032163589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-ethyl-2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 2,2,6,6 Tetramethylpiperidine

Synthesis of Precursor 2,2,6,6-Tetramethylpiperidine (B32323)

The foundational precursor, 2,2,6,6-tetramethylpiperidine (TMP), is synthesized through several established routes. These methods focus on constructing the tetramethyl-substituted piperidine (B6355638) ring system.

Hydrazone Cleavage of Triacetonamine (4-oxo-2,2,6,6-tetramethylpiperidine)

A prominent method for synthesizing 2,2,6,6-tetramethylpiperidine is through the Wolff-Kishner reduction of 4-oxo-2,2,6,6-tetramethylpiperidine, commonly known as triacetonamine. This reaction proceeds in two key steps: the formation of a hydrazone followed by its cleavage.

Initially, triacetonamine reacts with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cleavage in the presence of a strong base, such as potassium hydroxide, at elevated temperatures. This process results in the formation of 2,2,6,6-tetramethylpiperidine and the liberation of nitrogen gas. To enhance the efficiency of this reaction, continuous processes have been developed using reactive distillation. In such a setup, the pre-formed hydrazone is continuously added to a distillation column containing a high-boiling solvent and an alkali base. The resulting 2,2,6,6-tetramethylpiperidine is then distilled off as an azeotrope with water, which can lead to significantly increased product yields, often exceeding 90%.

| Reaction Stage | Key Reagents | Conditions | Product |

| Hydrazone Formation | Triacetonamine, Hydrazine | - | Triacetonamine hydrazone |

| Hydrazone Cleavage | Triacetonamine hydrazone, Alkali (e.g., KOH) | High temperature (>160°C), High-boiling solvent | 2,2,6,6-Tetramethylpiperidine |

Dehydration of Tetraalkylpyridines via Catalytic Approaches

Another synthetic route to 2,2,6,6-tetramethylpiperidine involves the catalytic dehydration of 1,2,3,6-tetrahydro-2,2,6,6-tetraalkylpyridines. chemicalbook.com This process is typically carried out at temperatures exceeding 150°C. chemicalbook.com The reaction utilizes metal oxide or semimetal oxide catalysts to facilitate the removal of a water molecule, leading to the formation of the desired piperidine derivative. chemicalbook.com This method can be performed with the starting material as an aqueous solution, a suspension, or as an atomized melt in the presence of water vapor. chemicalbook.com The choice of catalyst is crucial for optimizing the reaction's efficiency and selectivity towards the final product. chemicalbook.com

| Starting Material | Catalyst | Temperature | Product |

| 1,2,3,6-Tetrahydro-2,2,6,6-tetraalkylpyridines | Metal oxide or Semimetal oxide | >150°C | 2,2,6,6-Tetramethylpiperidine |

Hydrogenation of Pyridine (B92270) Derivatives

Catalytic hydrogenation of pyridine derivatives also serves as a viable pathway for the synthesis of the 2,2,6,6-tetramethylpiperidine framework. A common starting material for this approach is 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine). The hydrogenation of triacetonamine is typically carried out in the presence of hydrogen gas and a metal catalyst.

For instance, a one-pot synthesis can be employed where acetone and ammonia are first reacted in the presence of a catalyst, such as activated carbon-supported palladium chloride, to form triacetonamine. google.com Subsequently, without isolating the intermediate, hydrogen is introduced into the reactor to facilitate the reduction of the ketone group, yielding 2,2,6,6-tetramethyl-4-piperidinol. google.com This alcohol is a key intermediate that can be further processed to obtain 2,2,6,6-tetramethylpiperidine.

| Starting Material | Key Reagents | Catalyst | Intermediate Product |

| Acetone, Ammonia | Hydrogen | Metal chloride on activated carbon (e.g., PdCl₂) | 2,2,6,6-Tetramethyl-4-piperidinol |

N-Ethylation Strategies for 1-Ethyl-2,2,6,6-tetramethylpiperidine

Once the 2,2,6,6-tetramethylpiperidine precursor is obtained, the final step is the introduction of an ethyl group at the nitrogen atom. This is typically achieved through N-alkylation reactions.

Reductive Amination of 2,2,6,6-Tetramethyl-4-piperidone

Reductive amination provides a pathway to N-substituted piperidines. In a hypothetical application for the synthesis of this compound, one could envision a multi-step process starting from 2,2,6,6-tetramethyl-4-piperidone. First, the piperidone could be reduced to 2,2,6,6-tetramethylpiperidine as described previously. Subsequently, the resulting secondary amine could undergo reductive amination with acetaldehyde. This would involve the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride or hydrogen with a catalyst, to yield the N-ethylated product.

A related, documented synthesis is the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with ammonia and hydrogen to produce 4-amino-2,2,6,6-tetramethylpiperidine (B32359). wikipedia.org This demonstrates the feasibility of reductive amination on this piperidone system.

| Starting Material | Reagents | Reducing Agent | Product |

| 2,2,6,6-Tetramethylpiperidine | Acetaldehyde | e.g., Sodium borohydride, H₂/Catalyst | This compound |

Direct Alkylation of 2,2,6,6-Tetramethylpiperidine with Ethyl Halides

A more direct and common method for N-ethylation is the direct alkylation of 2,2,6,6-tetramethylpiperidine with an ethyl halide, such as ethyl bromide or ethyl iodide. smolecule.comresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net Common bases used for this purpose include potassium carbonate or sodium bicarbonate. researchgate.net

The reaction is generally performed in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), at room temperature or with gentle heating to drive the reaction to completion. researchgate.net The sterically hindered nature of the nitrogen in 2,2,6,6-tetramethylpiperidine can slow the rate of reaction compared to less hindered amines.

| Starting Material | Alkylating Agent | Base | Solvent | Product |

| 2,2,6,6-Tetramethylpiperidine | Ethyl bromide or Ethyl iodide | Potassium carbonate or Sodium bicarbonate | Acetonitrile or DMF | This compound |

Electrochemical Alkylation Methodologies

Electrochemical methods offer a unique approach to the N-alkylation of secondary amines, potentially providing a greener and more controlled alternative to conventional chemical methods. The synthesis of this compound via electrochemical alkylation would likely proceed through the anodic oxidation of the parent amine, 2,2,6,6-tetramethylpiperidine.

The proposed mechanism involves the initial one-electron oxidation of the secondary amine at the anode to form a radical cation. This reactive intermediate can then be deprotonated to yield a neutral aminyl radical. Subsequent reaction pathways can lead to the formation of an iminium ion, which is then susceptible to nucleophilic attack. In the context of N-ethylation, the ethyl group could be introduced from the solvent or a supporting electrolyte containing an ethyl moiety, or through a subsequent chemical reaction with an ethylating agent.

A related study on the anodic oxidation of 2,2,6,6-tetramethylpiperidine in acetonitrile has shown the formation of N-cyanomethylated products rsc.org. This suggests that the solvent can act as a source of the alkyl group, following the electrochemical generation of a reactive intermediate from the amine. By analogy, employing an ethyl-containing solvent or electrolyte under suitable electrochemical conditions could potentially lead to the desired N-ethyl derivative. However, specific data on the direct electrochemical ethylation of 2,2,6,6-tetramethylpiperidine, including yields and optimal conditions, is not extensively documented in the reviewed literature.

The electrosynthesis of highly hindered secondary alkyl diamines has been successfully performed, demonstrating the feasibility of forming C-N bonds under mild electrochemical conditions nih.gov. The proposed electrocatalytic mechanism involves the propagation of free radical species, with the amine radical cation acting as a key initiator nih.gov. This precedent supports the potential for developing a similar electrochemical protocol for the synthesis of this compound.

Coupling Reactions with Acyl Chlorides for Derivative Synthesis

The derivatization of this compound through coupling reactions with acyl chlorides is a potential route to novel functionalized compounds. However, the high steric hindrance of the tetramethylpiperidine (B8510282) ring presents significant challenges to this approach.

Research on the acylation of the parent compound, 2,2,6,6-tetramethylpiperidine, has shown that reaction with acyl chlorides such as carbonyl dichloride, acetic anhydride, or acetyl chloride can lead to ring fission researchgate.netrsc.org. This undesired side reaction results in the formation of acyclic N-acylated trimethylhexenyl derivatives. The strain within the piperidine ring, exacerbated by the bulky methyl groups, is likely released upon acylation of the nitrogen atom.

Despite this challenge, it has been demonstrated that under modified conditions, 1-acetyl-2,2,6,6-tetramethylpiperidine can be synthesized from the reaction with acetyl chloride researchgate.netrsc.org. This suggests that with careful control of reaction parameters such as temperature, solvent, and the nature of the acyl chloride, N-acylation may be achieved while minimizing ring-opening. It is plausible that this compound would exhibit similar reactivity, making the synthesis of its N-acyl derivatives a delicate process requiring significant optimization to suppress the competing ring fission pathway. The steric bulk of the N-ethyl group in the target compound might further influence the propensity for ring opening compared to the N-H of the parent piperidine.

Industrial-Scale Production Techniques and Optimization

The large-scale production of this compound, a key intermediate for hindered amine light stabilizers (HALS), necessitates efficient and scalable synthetic methodologies wikipedia.org. Continuous flow processes and effective solvent management are crucial aspects of optimizing industrial synthesis.

Continuous Flow Alkylation Processes

Continuous flow chemistry offers several advantages over traditional batch processing for the industrial synthesis of amines, including enhanced heat and mass transfer, improved safety, and the potential for automation and higher throughput purdue.edu. The N-alkylation of secondary amines is well-suited for implementation in a continuous flow setup.

A typical continuous flow process for the synthesis of this compound would involve pumping a solution of 2,2,6,6-tetramethylpiperidine and an ethylating agent (e.g., ethyl halide or diethyl sulfate) through a heated reactor. The use of a packed-bed reactor containing a solid-supported base or catalyst can facilitate the reaction and simplify downstream purification.

Studies on the continuous flow synthesis of N-methyl secondary amines from alkyl mesylates and epoxides have demonstrated the production of several grams of product per hour with high yields (up to 88%) vapourtec.comresearchgate.net. These processes often include in-line workup and purification steps, leading to a streamlined and efficient manufacturing process vapourtec.comresearchgate.net. Similar principles can be applied to the N-ethylation of 2,2,6,6-tetramethylpiperidine, with optimization of parameters such as temperature, pressure, flow rate, and stoichiometry to maximize conversion and selectivity.

Solvent Recovery and Efficiency in Large-Scale Synthesis

In any large-scale chemical synthesis, solvent recovery and recycling are critical for economic viability and environmental sustainability. The production of hindered amines like this compound is no exception. Common solvents used in N-alkylation reactions include polar aprotic solvents like acetonitrile or dimethylformamide, or less polar solvents like toluene.

Several techniques can be employed for solvent recovery in an industrial setting:

Distillation: This is one of the most common methods for separating solvents from reaction mixtures based on differences in boiling points.

Pervaporation and Vapor Permeation: These membrane-based processes are effective for dehydrating organic solvents or breaking azeotropes, which can be particularly useful when water is a byproduct of the reaction or present in the solvent.

Adsorption: Using materials like activated carbon or molecular sieves can remove impurities from a solvent, allowing for its reuse.

The choice of solvent recovery method depends on the specific solvent used, the nature of the impurities, and economic considerations. For the synthesis of HALS and their intermediates, optimizing solvent recovery can significantly reduce production costs and the environmental footprint of the manufacturing process.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on factors such as the desired scale of production, cost considerations, and the required purity of the final product.

Evaluation of Yield, Stereochemical Control, and Scalability

A qualitative comparison of the discussed synthetic routes is presented below:

| Synthetic Route | Potential Yield | Stereochemical Control | Scalability | Key Advantages | Key Disadvantages |

| Direct Alkylation | Moderate to High | Not Applicable (achiral product) | High | Well-established chemistry, suitable for large-scale production. | Can lead to over-alkylation (quaternary salt formation), may require harsh conditions. |

| Reductive Amination | High | Not Applicable (achiral product) | High | Often provides high selectivity for the desired amine. | Requires a carbonyl precursor and a reducing agent. |

| Electrochemical Alkylation | Variable | Not Applicable (achiral product) | Moderate to High | Potentially milder conditions, avoids bulk chemical oxidants/reductants. | May require specialized equipment, mechanism and yields for this specific reaction are not well-documented. |

| Continuous Flow Process | High | Not Applicable (achiral product) | High | Excellent process control, high throughput, enhanced safety. | Requires initial investment in specialized equipment. |

Yield: Direct alkylation and reductive amination are generally high-yielding methods for the synthesis of amines. Continuous flow processes, when optimized, can also achieve high yields and throughput vapourtec.comresearchgate.net. The potential yield of electrochemical alkylation for this specific product is less certain due to a lack of specific data.

Stereochemical Control: For the synthesis of this compound, which is an achiral molecule, stereochemical control is not a relevant consideration. However, for the synthesis of chiral derivatives of this compound, the choice of synthetic route would be critical in establishing the desired stereochemistry.

Scalability: Direct alkylation and reductive amination are well-established and highly scalable methods used in industrial chemical production. Continuous flow processes are also inherently scalable by extending the operation time or by "scaling out" (using multiple reactors in parallel) nih.gov. The scalability of electrochemical synthesis is an active area of research, with techno-economic analyses suggesting its potential for modular and distributed production osti.govresearchgate.netdigitellinc.com. The economic feasibility of electrochemical routes is often closely tied to the cost of electricity osti.govresearchgate.net.

Economic and Environmental Considerations in Academic Synthesis Design

In the context of academic synthesis, economic and environmental factors, often encapsulated by the principles of green chemistry, are increasingly influential in the selection of synthetic routes. Key considerations include the cost and availability of starting materials, the efficiency of the reaction in terms of atom economy, the use of hazardous reagents and solvents, and the energy consumption of the process.

Modern green chemistry approaches favor the use of more benign alkylating agents like diethyl sulfate or ethanol, although the latter often requires a catalyst and higher energy input. The use of microwave irradiation has been explored as a way to reduce reaction times and potentially improve energy efficiency in N-alkylation reactions nih.gov. The ideal solvent for such a synthesis would be non-toxic, renewable, and easily recyclable. Water is an attractive green solvent, and studies on N-alkylation of amines in aqueous media under microwave irradiation have shown promise for the direct formation of tertiary amines nih.gov.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound predominantly involves the N-alkylation of 2,2,6,6-tetramethylpiperidine. This reaction is a classic example of a nucleophilic substitution, and its mechanism is heavily influenced by the steric hindrance around the nitrogen atom.

Steric Effects on Alkylation Reaction Mechanisms (e.g., SN2 vs. Elimination)

The nitrogen atom in 2,2,6,6-tetramethylpiperidine is flanked by four methyl groups, creating a highly crowded steric environment. This significant steric hindrance dramatically influences the course of alkylation reactions. The primary mechanism for the N-alkylation of amines is the bimolecular nucleophilic substitution (SN2) reaction. However, for an SN2 reaction to occur, the nucleophile (the amine) must be able to approach the electrophilic carbon of the alkylating agent from the backside.

The bulky tetramethylpiperidine ring can impede this backside attack, making the SN2 reaction slower than for less hindered amines. This steric hindrance also plays a crucial role in the competition between substitution (SN2) and elimination (E2) reactions, especially when using secondary or tertiary alkyl halides as alkylating agents. However, with a primary alkyl halide like ethyl bromide or ethyl iodide, the SN2 pathway is generally favored as the electrophilic carbon is relatively unhindered.

The more sterically hindered a base is, the more likely it is to act as a base in an elimination reaction rather than as a nucleophile in a substitution reaction. While 2,2,6,6-tetramethylpiperidine is a strong base, its steric bulk makes it a poor nucleophile. In the case of ethylation, the substrate is a primary alkyl halide, which is less prone to elimination reactions. Therefore, despite the steric hindrance of the amine, the SN2 pathway is the predominant mechanism for the formation of this compound.

Computational studies on related systems have shown that increasing methyl substitution on the α-carbon of the alkyl halide increases the SN2 energy barrier due to steric repulsion, while it can decrease the E2 energy barrier nih.gov. For the reaction of a fluoride ion with a series of alkyl chlorides, it was found that as the degree of methyl substitution on the α-carbon increases, the E2 channel becomes more competitive and dominant nih.gov.

Role of Molecular Dynamics Simulations in Elucidating Reaction Barriers

For SN2 reactions, MD simulations can be used to calculate the potential energy surface and identify the minimum energy pathway from reactants to products. This allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. In the context of the ethylation of the sterically hindered 2,2,6,6-tetramethylpiperidine, MD simulations could be particularly valuable for visualizing the steric clashes that occur during the approach of the ethyl halide and for quantifying the energetic penalty associated with this steric hindrance.

Furthermore, these simulations can help to elucidate the subtle balance between the SN2 and E2 pathways by comparing the activation barriers for both reaction channels under various conditions. By modeling the reaction in different solvents, it is also possible to understand the role of solvent molecules in stabilizing or destabilizing the transition states of both pathways.

Analysis of Byproduct Formation and Mitigation Strategies

A common issue in the N-alkylation of amines is over-alkylation, where the initially formed secondary or tertiary amine is further alkylated to form a quaternary ammonium (B1175870) salt. In the synthesis of this compound, this would correspond to the formation of the 1,1-Diethyl-2,2,6,6-tetramethylpiperidinium salt.

The likelihood of over-alkylation depends on the relative nucleophilicity of the starting amine and the product amine. In many cases, the product tertiary amine is more nucleophilic than the starting secondary amine, leading to a higher rate of the second alkylation. However, the significant steric hindrance in this compound is expected to substantially decrease its nucleophilicity, thereby reducing the rate of a second ethylation.

Mitigation Strategies for Over-alkylation:

Stoichiometric Control: A common strategy to minimize over-alkylation is to use a stoichiometric excess of the starting amine (2,2,6,6-tetramethylpiperidine) relative to the ethylating agent. This increases the probability that the ethylating agent will react with the more abundant starting amine rather than the product.

Slow Addition of Alkylating Agent: Adding the ethylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, further favoring the reaction with the more concentrated starting amine.

Choice of Reaction Conditions: The choice of solvent and temperature can also influence the selectivity of the reaction. Optimizing these parameters can help to favor the desired mono-alkylation product.

Another potential byproduct can arise from elimination reactions (E2), which would lead to the formation of ethene and the protonated starting amine. As discussed earlier, the use of a primary alkyl halide like an ethyl halide minimizes this side reaction.

The table below summarizes potential byproducts and strategies for their mitigation.

| Byproduct | Formation Pathway | Mitigation Strategies |

| 1,1-Diethyl-2,2,6,6-tetramethylpiperidinium salt | Over-alkylation (SN2) | Use of excess 2,2,6,6-tetramethylpiperidine, slow addition of ethylating agent, optimization of reaction conditions. |

| Ethene and 2,2,6,6-tetramethylpiperidinium salt | Elimination (E2) | Use of a primary ethylating agent (e.g., ethyl bromide, ethyl iodide). |

Electrochemical Activation Mechanisms for Reactive Intermediate Generation

Electrochemical methods offer a green and often highly selective alternative to traditional synthetic methods. In the context of synthesizing this compound, electrochemical approaches could be employed to generate reactive intermediates that facilitate the N-alkylation reaction.

One possible electrochemical strategy involves the generation of α-aminoalkyl radicals from a tertiary amine that can then act as a halogen-atom transfer (XAT) reagent to activate an alkyl iodide acs.org. While this specific application is for C-C bond formation, the principle of generating reactive radical intermediates electrochemically is relevant.

A more direct approach would be the electrochemical synthesis of the tertiary amine from the secondary amine precursor. Electrochemical methods have been developed for the synthesis of hindered primary and secondary amines, often involving a proton-coupled electron transfer mechanism nih.govacs.org. These methods typically involve the reduction of iminium salts or related species.

For the N-ethylation of 2,2,6,6-tetramethylpiperidine, a hypothetical electrochemical mechanism could involve the following steps:

Deprotonation of the Amine: The secondary amine could be deprotonated at the cathode to generate the corresponding amide anion.

Nucleophilic Attack: The highly nucleophilic amide anion would then react with an ethylating agent present in the electrolyte solution.

Alternatively, the electrochemical cell could be used to generate a reactive ethyl species. For instance, the reduction of an ethyl halide at the cathode could produce an ethyl radical or an ethyl anion, which could then react with the 2,2,6,6-tetramethylpiperidine.

Electrochemical methods can offer several advantages, including mild reaction conditions, high selectivity, and the avoidance of stoichiometric chemical oxidants or reductants, which aligns with the principles of green chemistry. The precise control over the electrode potential can allow for the selective generation of the desired reactive intermediates, potentially minimizing byproduct formation.

Chemical Reactivity, Mechanistic Studies, and Intermolecular Interactions of Etmp

Basicity and Steric Hindrance Effects on Reactivity

The reactivity of ETMP is fundamentally governed by a combination of its electronic and steric properties. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base. However, the surrounding four methyl groups on the piperidine (B6355638) ring create significant steric congestion, which modulates its basicity and dramatically reduces its nucleophilicity.

ETMP is classified as a hindered base, a category of organic bases that are sterically bulky around the basic center. This steric bulk is the primary reason for its high selectivity in chemical reactions. While the nitrogen lone pair is available for abstracting protons (acting as a Brønsted-Lowry base), the steric shield created by the four methyl groups and the N-ethyl group physically obstructs the nitrogen from approaching and attacking electrophilic carbon centers. chemicalbook.com This characteristic makes ETMP an excellent non-nucleophilic base, favoring deprotonation over nucleophilic substitution or addition reactions.

The basicity of ETMP is comparable to other tertiary amines, though precise pKa values are not extensively documented in the literature. For comparison, the parent compound, 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has a pKa of its conjugate acid of approximately 11.1. chemicalbook.comwikipedia.org The presence of the N-ethyl group in ETMP is expected to slightly increase the electron density on the nitrogen atom through an inductive effect, which would marginally enhance its basicity compared to TMP. However, the steric environment remains the dominant factor controlling its reactivity.

Table 1: Comparison of Properties of Hindered Bases

| Compound | Abbreviation | pKa of Conjugate Acid | Key Features |

|---|---|---|---|

| 1-Ethyl-2,2,6,6-tetramethylpiperidine | ETMP | Not widely reported | Tertiary amine, high steric hindrance |

| 2,2,6,6-Tetramethylpiperidine | TMP | ~11.1 | Secondary amine, high steric hindrance |

| Lithium Diisopropylamide | LDA | ~36 | Highly basic, sterically hindered |

Note: The pKa values can vary slightly depending on the solvent and measurement conditions.

The pronounced steric hindrance of ETMP is instrumental in directing the course of chemical reactions and minimizing undesired side reactions. In many organic transformations, a strong base is required to deprotonate a substrate and form a reactive intermediate. However, if the base is also a good nucleophile, it can compete with the desired reaction pathway by attacking electrophilic sites in the starting materials or products.

ETMP's non-nucleophilic nature effectively mitigates this issue. For instance, in the formation of enolates from carbonyl compounds, ETMP can selectively abstract an α-proton without adding to the carbonyl carbon. This is particularly advantageous when dealing with sensitive substrates that are prone to nucleophilic attack or subsequent side reactions. The bulky nature of ETMP can also influence the regioselectivity of deprotonation, often favoring the abstraction of a less sterically hindered proton, leading to the formation of the kinetic enolate. wikipedia.org

Deprotonation Reactions Catalyzed by this compound

ETMP is a valuable reagent for deprotonation reactions where a strong, non-nucleophilic base is required. It can selectively remove protons from various acidic carbon atoms, facilitating the formation of carbanions and other reactive intermediates.

ETMP is effective in deprotonating carbon acids, such as ketones, esters, and nitriles, at the α-position to the functional group. The resulting carbanion, typically an enolate or a related species, can then participate in a variety of subsequent carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) reactions. The selectivity of ETMP ensures that the deprotonation occurs without competing nucleophilic addition to the carbonyl or cyano group.

The choice of a hindered base like ETMP is crucial when the substrate or the subsequent electrophile is sensitive to nucleophilic attack. For example, in the deprotonation of an ester, a less hindered base like an alkoxide could lead to transesterification as a side reaction. The steric bulk of ETMP prevents this, ensuring that only the desired deprotonation takes place.

ETMP can be employed in the synthesis of silyl (B83357) enol ethers and silylketene acetals. These are versatile intermediates in organic synthesis, serving as nucleophiles in reactions such as Mukaiyama aldol and Michael additions. The formation of a silyl enol ether typically involves the deprotonation of a ketone or aldehyde to form an enolate, which is then trapped with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl). wikipedia.org

In this two-step process, ETMP can act as the base to generate the enolate. The non-nucleophilic character of ETMP is again crucial, as it does not react with the silyl halide. The use of a hindered base can also influence the regioselectivity of silyl enol ether formation from unsymmetrical ketones, often favoring the kinetic product. Similarly, ETMP can facilitate the formation of silylketene acetals from esters.

Table 2: Illustrative Example of Silyl Enol Ether Formation

| Substrate | Base | Silylating Agent | Product | Regioselectivity |

|---|---|---|---|---|

| 2-Methylcyclohexanone | ETMP | TMSCl | 2-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene | Kinetic Product |

Note: The regioselectivity is dependent on reaction conditions such as temperature and solvent.

While ETMP itself is a moderately strong base, its deprotonated form, lithium 1-ethyl-2,2,6,6-tetramethylpiperidide (LiETMP), would be a significantly stronger, non-nucleophilic base. This lithium amide would be analogous to the widely used lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which is prepared by treating TMP with an organolithium reagent like n-butyllithium. wikipedia.orgorgsyn.org

LiTMP is known for its exceptional ability to deprotonate a wide range of substrates, including those with very weakly acidic protons, and for its utility in directed ortho-metalation reactions. nih.govnih.govresearchgate.net Due to its steric bulk, LiTMP exhibits high regioselectivity, often deprotonating at the most accessible site. nih.govnih.gov It is also less prone to aggregation than other lithium amides like lithium diisopropylamide (LDA), which can influence its reactivity. wpmucdn.com

By analogy, LiETMP would be expected to exhibit similar or even enhanced reactivity due to the electronic contribution of the N-ethyl group. The preparation of LiETMP would follow a similar procedure to that of LiTMP, involving the deprotonation of ETMP with an organolithium reagent. Such a reagent would be highly valuable for the metalation of sensitive substrates where other strong bases might cause decomposition or side reactions. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | ETMP |

| 2,2,6,6-Tetramethylpiperidine | TMP |

| Lithium 1-ethyl-2,2,6,6-tetramethylpiperidide | LiETMP |

| Lithium 2,2,6,6-tetramethylpiperidide | LiTMP |

| Lithium Diisopropylamide | LDA |

| N,N-Diisopropylethylamine | DIPEA |

Oxidation Reactions and Nitroxide Radical Formation

The sterically hindered nature of this compound (ETMP) significantly influences its oxidation chemistry. The presence of four methyl groups adjacent to the nitrogen atom prevents typical amine oxidation pathways and instead facilitates the formation of a stable aminoxyl radical.

Pathways to this compound-1-oxyl (TEMPO-type) Radicals

The oxidation of ETMP leads to the formation of this compound-1-oxyl, a stable nitroxide radical analogous to the well-known (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO. researchgate.net This transformation involves the conversion of the tertiary amine into a persistent radical species where the unpaired electron is delocalized between the nitrogen and oxygen atoms.

The synthesis of such nitroxides from their parent piperidine derivatives is a well-established process. researchgate.net A common and effective method involves the oxidation of the amine using hydrogen peroxide (H₂O₂) in the presence of a catalyst. Divalent metal salts, such as those of alkaline earth metals or zinc, are often employed to catalyze this oxidation. organic-chemistry.org The reaction is typically carried out in an aqueous solution or suspension, with the temperature maintained between 40°C and 90°C. organic-chemistry.org The molar ratio of the amine to hydrogen peroxide is a critical parameter, generally ranging from 1:1 to 1:5. organic-chemistry.org

Applications of Derived Nitroxide Radicals in Organic Synthesis

Nitroxide radicals derived from the 2,2,6,6-tetramethylpiperidine scaffold are exceptionally versatile reagents and catalysts in modern organic synthesis. nih.gov Their stability and unique redox properties enable a wide range of chemical transformations. wikipedia.org

One of the most prominent applications is in the catalytic oxidation of alcohols. wikipedia.org In these reactions, the nitroxide radical is the active catalyst, while a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (bleach), regenerates the active N-oxoammonium salt species. researchgate.netwikipedia.org This system allows for the highly selective and efficient conversion of primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions, tolerating a variety of other functional groups. nih.gov With modifications to the oxidant system, primary alcohols can be further oxidized to carboxylic acids. researchgate.net

Beyond alcohol oxidation, these stable radicals serve as mediators in controlled radical polymerization, a technique known as Nitroxide-Mediated Polymerization (NMP). researchgate.netbohrium.com This allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. Other significant applications include their use as spin-labels for studying biological systems with electron spin resonance spectroscopy and as components in organic radical batteries. bohrium.com

| Application Area | Description | Key Features |

|---|---|---|

| Catalytic Oxidation of Alcohols | Oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. Can be adapted to form carboxylic acids. | High selectivity, mild reaction conditions, broad functional group tolerance. wikipedia.orgnih.gov |

| Nitroxide-Mediated Polymerization (NMP) | Controls the polymerization of vinyl monomers to produce polymers with defined structures and low polydispersity. | "Living"/controlled polymerization, synthesis of block copolymers. researchgate.netbohrium.com |

| Aerobic Oxidation Catalysis | Used in conjunction with transition metals (e.g., copper, ruthenium) to catalyze aerobic oxidations. researchgate.net | Utilizes molecular oxygen as the terminal oxidant, promoting sustainable chemistry. google.com |

| Biochemical Probes | Employed as spin-labels and structural probes in conjunction with electron spin resonance (ESR) spectroscopy. researchgate.net | Provides information on the structure and dynamics of biological macromolecules. |

Other Characteristic Chemical Transformations

Beyond oxidation to nitroxide radicals, this compound exhibits reactivity characteristic of a sterically hindered tertiary amine, including N-alkylation, protonation, and specific dealkylation reactions.

N-Alkylation Reactions Leading to Quaternary Ammonium (B1175870) Salts

As a tertiary amine, ETMP can undergo N-alkylation reactions. google.com In this process, the nitrogen atom's lone pair of electrons acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) to form a quaternary ammonium salt. acs.org These compounds feature a positively charged nitrogen atom bonded to four organic substituents.

The reaction involves the direct displacement of a halide from the alkylating agent. The resulting product is an ionic salt, which often exhibits significantly different physical properties, such as increased water solubility and higher melting points, compared to the parent tertiary amine. The synthesis of these salts can be achieved under various conditions, with modern methods sometimes employing microwave irradiation to accelerate the reaction.

Protonation Behavior in Acidic Media

The lone pair of electrons on the nitrogen atom of ETMP imparts Brønsted-Lowry basicity to the molecule. In the presence of an acid, ETMP can accept a proton (H⁺) to form the corresponding conjugate acid, the 1-ethyl-2,2,6,6-tetramethylpiperidinium ion. google.com

R₃N + H-A ⇌ [R₃NH]⁺ + A⁻

Reduction to Secondary Amines under Specific Conditions

The conversion of a tertiary amine like ETMP to a secondary amine requires the cleavage of a carbon-nitrogen bond, a process known as N-dealkylation. researchgate.net This transformation is synthetically valuable but can be challenging due to the stability of the C-N bond. Several methods have been developed to achieve this, effectively removing the N-ethyl group from ETMP to yield the parent secondary amine, 2,2,6,6-tetramethylpiperidine.

One of the classic methods is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN). The tertiary amine reacts with BrCN to form a quaternary cyanoammonium intermediate, which then fragments to yield a cyanamide (B42294) and an alkyl bromide. Subsequent hydrolysis or reduction of the cyanamide furnishes the secondary amine.

A widely used alternative involves chloroformate reagents , such as vinyl chloroformate or α-chloroethyl chloroformate. These reagents react with the tertiary amine to form a carbamate (B1207046) intermediate, which can be cleaved under milder conditions (e.g., with acid or methanolysis) to release the secondary amine salt.

More recently, catalytic approaches have been developed, including methods using transition metals (e.g., palladium, copper) and photoredox catalysis . google.com Photoredox methods are particularly noteworthy as they often proceed under mild, aerobic conditions with high functional group tolerance. google.com

| N-Dealkylation Method | Key Reagent(s) | Intermediate | General Conditions |

|---|---|---|---|

| Von Braun Reaction | Cyanogen Bromide (BrCN) | Cyanamide | Inert solvent (e.g., chloroform), followed by hydrolysis or reduction. |

| Chloroformate Method | Vinyl or α-Chloroethyl Chloroformate | Carbamate | Reaction with chloroformate followed by a cleavage step (e.g., acid, alcohol). |

| Photoredox Catalysis | Photocatalyst (e.g., Iridium complex), Light, Air (O₂) | Iminium Ion | Mild, aerobic conditions, high functional group tolerance. google.com |

| Transition-Metal Catalysis | Pd, Cu, or Ru catalysts; Oxidant | Varies with catalyst | Often oxidative conditions. |

Mechanistic Insights into this compound-Mediated Reactions

This compound (ETMP) is a sterically hindered amine, a structural feature that profoundly dictates its chemical reactivity. Unlike less bulky amines, ETMP functions primarily as a strong, non-nucleophilic base. Its significant steric bulk around the nitrogen atom impedes its ability to act as a nucleophile in many reactions, while the basic nitrogen lone pair remains accessible for abstracting protons. This characteristic makes it a selective reagent in organic synthesis for deprotonation reactions where competing nucleophilic attack must be avoided.

Computational Chemistry Approaches to Reaction Mechanisms

The elucidation of reaction mechanisms involving ETMP and similar hindered bases heavily relies on computational chemistry, particularly Density Functional Theory (DFT). These theoretical studies provide invaluable insights into reaction pathways, transition state geometries, and activation energies that are often difficult to determine experimentally.

Computational investigations of reactions mediated by hindered piperidines typically employ DFT methods, such as B3LYP or M06-2X functionals, with appropriate basis sets (e.g., 6-31G(d,p) or larger) to accurately model the electronic structure and energetics of reactants, intermediates, transition states, and products. For instance, a DFT study on the metabolism of the parent compound, 2,2',6,6'-tetramethylpiperidine, by the active species of cytochrome P450 enzymes, successfully mapped the potential energy surface for N-H bond activation, revealing a hydrogen atom transfer (HAT) character. rsc.org

For an ETMP-mediated deprotonation reaction, a computational approach would involve:

Locating Stationary Points: Optimization of the three-dimensional structures of the reactants (ETMP and the acidic substrate), the transition state for the proton transfer, and the resulting products (protonated ETMP and the conjugate base of the substrate).

Transition State Search: Identifying the transition state structure connecting reactants and products. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the N-H bond forming and the C-H bond breaking).

These computational models allow chemists to rationalize the selectivity of ETMP as a base and to predict how changes in the substrate or reaction conditions will affect the reaction rate and outcome.

Experimental Kinetic Studies and Transition State Analysis

Experimental kinetic studies are essential for validating the mechanisms proposed by computational models and for quantifying the reactivity of bases like ETMP. Such studies typically involve monitoring the rate of a reaction under various conditions (e.g., changing concentrations of reactants, temperature) to determine the rate law and activation parameters.

The rate of a reaction involving ETMP as a base can often be described by a second-order rate law: Rate = k [ETMP] [Substrate]

Where k is the second-order rate constant. By measuring the rate constant at different temperatures, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined using the Eyring equation. These parameters provide insight into the transition state. wikipedia.org For hindered bases like ETMP, a highly negative entropy of activation would suggest a well-ordered, constrained transition state, which is expected due to the steric demands of the interacting molecules.

Transition state analysis combines experimental kinetic data, including kinetic isotope effects (KIEs), with theoretical models to construct a detailed picture of the transition state structure. wikipedia.org For an ETMP-mediated proton abstraction, substituting a hydrogen atom with deuterium (B1214612) at the acidic position of the substrate would be expected to produce a significant primary KIE (kH/kD > 1), indicating that the C-H bond is being broken in the rate-determining step. The magnitude of the KIE can provide information about the symmetry of the transition state.

| Reaction Type | Amine Base | Substrate | Solvent | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Nucleophilic Substitution | Piperidine | Ethyl Thiopicrate | DMSO | Varies with concentration | Not specified |

| Multi-component Reaction | Aniline | 4-Methylbenzaldehyde | Ethanol | 93.1 min⁻¹ (k_obs) | 46.9 |

| Multi-component Reaction | Aniline | 4-Methylbenzaldehyde | Methanol | Lower than in ethanol | 104.2 |

Investigation of Nucleophilic Attack Pathways and Electrophile Targets

The defining characteristic of ETMP is its sterically hindered nitrogen atom, which renders it a poor nucleophile but an effective base. The four methyl groups at the 2 and 6 positions, along with the N-ethyl group, form a protective shield around the nitrogen's lone pair of electrons.

This steric hindrance raises the energy of the transition state for nucleophilic attack on an electrophilic carbon center. Consequently, bimolecular nucleophilic substitution (SN2) reactions involving ETMP as the nucleophile are generally disfavored and slow compared to reactions with less hindered amines like piperidine or diethylamine. nih.gov

The primary electrophilic target for ETMP is an acidic proton. In organic synthesis, it is used to deprotonate a wide range of substrates, including:

Carbonyl compounds to form enolates.

Terminal alkynes.

Alcohols and thiols.

The selectivity of ETMP lies in its ability to abstract a proton without engaging in side reactions, such as addition to a carbonyl group, which is a common issue with smaller, more nucleophilic amine bases. While ETMP can participate in nucleophilic substitution, for instance, in the N-ethylation of 2,2,6,6-tetramethylpiperidine itself using an ethyl halide, its utility in synthesis is overwhelmingly centered on its role as a hindered base.

Interactions with Biological Macromolecules and Enzymes

The interaction of piperidine-containing compounds with biological systems is an area of significant pharmacological interest. As a lipophilic tertiary amine, ETMP has the potential to interact with various enzymes, most notably the cytochrome P450 (CYP) superfamily, which is central to drug metabolism.

Interaction with Cytochrome P450 Enzymes and Mechanistic Implications

Cytochrome P450 enzymes are heme-containing monooxygenases that catalyze the oxidation of a vast array of xenobiotics, including many drugs. nih.gov The metabolism of piperidine-containing drugs is well-documented and often involves the CYP system. For tertiary amines like ETMP, several metabolic pathways are plausible, primarily catalyzed by CYP isoforms such as CYP3A4 and CYP2D6. nih.govresearchgate.net

Potential metabolic transformations for ETMP include:

N-dealkylation: The removal of the ethyl group to yield 2,2,6,6-tetramethylpiperidine. This is a very common pathway for tertiary and secondary amines. The mechanism typically involves an initial single-electron transfer (SET) from the nitrogen to the highly reactive ferryl-oxo species (Compound I) of the P450 active site, followed by hydrogen atom abstraction from the α-carbon of the ethyl group, leading to the formation of an iminium ion intermediate that is subsequently hydrolyzed.

Ring Oxidation: Hydroxylation at one of the carbon atoms of the piperidine ring, likely at the C-3 or C-4 position, which is sterically more accessible than the highly substituted C-2 and C-6 positions.

N-oxidation: Formation of an N-oxide, although this is generally a less common pathway for sterically hindered amines.

Computational studies on the parent compound, 2,2,6,6'-tetramethylpiperidine, have shown that its metabolism by P450 is initiated by N-H bond activation. rsc.org For ETMP, the analogous initial step would be the activation of a C-H bond on the N-ethyl group or the piperidine ring. The specific metabolites formed would depend on the precise orientation of ETMP within the active site of a given CYP isoform, which is governed by factors like shape complementarity and specific amino acid interactions. nih.gov

Competitive Inhibition of Specific Cytochrome P450 Isoforms (e.g., CYP3A4)

Drug-drug interactions frequently arise from the inhibition of CYP enzymes. biomolther.org One drug (the inhibitor) can decrease the metabolic clearance of another co-administered drug (the substrate), leading to elevated plasma concentrations and potential toxicity. Inhibition can be reversible (competitive, non-competitive) or irreversible.

Many amine-containing drugs are known inhibitors of CYP enzymes, particularly CYP3A4, which is responsible for the metabolism of approximately 50% of clinically used drugs. nih.govfrontiersin.org Inhibition by amines can occur through several mechanisms. Competitive inhibition happens when the amine directly competes with the substrate for binding to the enzyme's active site.

Furthermore, many tertiary amines are known to be mechanism-based inhibitors. In this process, the P450 enzyme metabolizes the amine to a reactive intermediate, such as a nitrosoalkane, which then forms a stable, quasi-irreversible complex with the ferrous heme iron of the enzyme. nih.gov This results in a time- and concentration-dependent inactivation of the enzyme. Given that ETMP is a tertiary amine, it is plausible that it could act as a competitive or mechanism-based inhibitor of CYP3A4.

An in vitro study to assess the inhibitory potential of ETMP would typically involve incubating human liver microsomes or recombinant CYP3A4 with a known fluorescent or chromogenic substrate in the presence of varying concentrations of ETMP. The concentration of ETMP that causes 50% inhibition of the substrate's metabolism (the IC₅₀ value) would then be determined. A low IC₅₀ value would indicate potent inhibition.

| Compound | CYP Isoform | Inhibition Type | IC₅₀ Value |

| Ketoconazole | CYP3A4 | Competitive | 0.02 - 0.2 µM |

| Erythromycin | CYP3A4 | Mechanism-Based | 17 - 80 µM |

| Clotrimazole | CYP3A4 | Competitive | 0.01 - 0.1 µM |

| This compound | CYP3A4 | Not Reported | Not Reported |

This table presents IC₅₀ values for known inhibitors of CYP3A4 to provide context for the kind of data obtained in inhibition studies. No experimental inhibition data for ETMP on CYP3A4 is available in the cited literature.

Advanced Spectroscopic and Computational Characterization of 1 Ethyl 2,2,6,6 Tetramethylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Ethyl-2,2,6,6-tetramethylpiperidine, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and tetramethylpiperidine (B8510282) moieties. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH3) of the ethyl group. The four methyl groups on the piperidine (B6355638) ring at positions 2 and 6 are chemically equivalent and will give rise to a sharp singlet. The methylene protons of the piperidine ring at positions 3, 4, and 5 will appear as multiplets.

Based on spectral data of similar piperidine derivatives, the predicted chemical shifts are as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -N-CH₂ -CH₃ | ~2.4 - 2.6 | Quartet (q) |

| -N-CH₂-CH₃ | ~1.0 - 1.2 | Triplet (t) |

| -C(CH₃)₂ | ~1.1 - 1.3 | Singlet (s) |

| Piperidine -CH₂- (positions 3, 5) | ~1.4 - 1.6 | Multiplet (m) |

| Piperidine -CH₂- (position 4) | ~1.5 - 1.7 | Multiplet (m) |

¹³C NMR for Carbon Skeleton and Substituent Confirmation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum will confirm the presence of the ethyl group and the substituted piperidine ring.

Predicted ¹³C NMR chemical shifts are summarized in the table below, based on analogous structures:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -N (Ethyl, CH₂) | ~45 - 50 |

| C H₃ (Ethyl) | ~12 - 15 |

| C (CH₃)₂ (Piperidine, C2, C6) | ~55 - 60 |

| C(C H₃)₂ (Piperidine) | ~30 - 35 |

| Piperidine C H₂ (C3, C5) | ~40 - 45 |

| Piperidine C H₂ (C4) | ~17 - 20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₁₁H₂₃N), the molecular weight is 169.31 g/mol . uvic.casmolecule.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 169. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways for hindered amines like this would involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z 154, or the loss of an ethyl radical (•C₂H₅) to give a fragment at m/z 140.

Loss of the N-substituent: Cleavage of the N-ethyl bond can also occur, leading to a fragment corresponding to the tetramethylpiperidine cation.

Predicted major fragments in the mass spectrum are listed below:

| m/z | Proposed Fragment |

| 169 | [M]⁺ (Molecular Ion) |

| 154 | [M - CH₃]⁺ |

| 140 | [M - C₂H₅]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will be characterized by the vibrational modes of its aliphatic C-H and C-N bonds.

Key expected absorption bands are:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2850 | C-H stretching | Alkane (CH₃, CH₂) |

| 1470 - 1450 | C-H bending | Alkane (CH₂) |

| 1380 - 1365 | C-H bending | Alkane (CH₃) |

| 1250 - 1020 | C-N stretching | Aliphatic amine |

The absence of a significant N-H stretching band in the region of 3300-3500 cm⁻¹ would confirm the tertiary nature of the amine.

Advanced Computational Chemistry Methodologies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the structural, electronic, and reactivity features of molecules like this compound. nih.gov This approach allows for the optimization of molecular geometry and the calculation of various quantum chemical parameters. nih.gov

A key aspect of DFT analysis involves the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. nih.gov Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) surfaces. These maps visualize the electron density distribution on the molecular surface, identifying sites that are most susceptible to electrophilic and nucleophilic attack, thereby predicting the molecule's chemical reactivity. nih.govnih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand stereoelectronic interactions within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a "virtual molecular microscope," providing detailed insights into the dynamical properties and conformational behavior of molecules at an atomistic level. nih.govnih.gov For a flexible molecule like this compound, which contains a six-membered piperidine ring, MD simulations can be employed to explore its conformational landscape. nih.govresearchgate.net

These simulations track the trajectory of atoms over time, allowing for the analysis of structural changes and intermolecular interactions. nih.gov Key metrics calculated from MD trajectories include the root mean squared deviation (RMSD), which measures the deviation from a reference structure, and the root mean squared fluctuation (RMSF), which quantifies the fluctuation of individual atoms or residues. mdpi.com By performing simulations in different solvents or environments, one can study how intermolecular interactions influence the conformational equilibrium of the molecule. researchgate.net Such simulations are invaluable for understanding how the molecule behaves in complex systems and for interpreting experimental data. nih.gov

Ab Initio Calculations for Redox Potential Tailoring and Property Prediction

High-level ab initio molecular orbital calculations are a robust tool for predicting the redox potentials of molecules, including the nitroxide derivatives of piperidines. anu.edu.auscispace.com These theoretical calculations can provide excellent agreement with experimental data obtained from techniques like cyclic voltammetry. scispace.com The calculations typically involve determining the energies of the nitroxide radical and its one-electron oxidized form, the N-oxoammonium cation. anu.edu.au

These computational methods are particularly useful for predicting how structural modifications, such as the introduction of different substituents on the piperidine ring, will affect the redox potential. scispace.com For example, it has been shown that electron-donating groups can stabilize the positive charge on the N-oxoammonium cation, leading to a lower oxidation potential. scispace.com This predictive capability allows for the rational design and tailoring of nitroxide compounds with specific redox properties for various applications, such as antioxidants or catalysts. anu.edu.auscispace.com

Table 1: Experimental and Calculated Oxidation Potentials for Selected Piperidine Nitroxides

This table presents a comparison of experimental oxidation potentials measured by cyclic voltammetry in acetonitrile (B52724) and those predicted by high-level ab initio calculations for TEMPO and a related derivative. The data illustrates the strong correlation between theoretical and experimental values. Data sourced from reference anu.edu.au.

| Compound Name | Ring System | Substituent | Experimental E° (V vs. Fc/Fc+) | Calculated E° (V vs. Fc/Fc+) |

| 2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO) | Piperidine | None | 0.10 | 0.11 |

| 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPOL) | Piperidine | 4-Hydroxy | 0.19 | 0.20 |

Derivatives, Analogues, and Structure Activity Relationships in Academic Research

Synthesis and Functionalization of 1-Ethyl-2,2,6,6-tetramethylpiperidine Derivatives

The functionalization of the 2,2,6,6-tetramethylpiperidine (B32323) scaffold is a key area of study, allowing for the introduction of various chemical moieties to alter reactivity, stability, and utility.

The introduction of functional groups onto the nitrogen atom of the 2,2,6,6-tetramethylpiperidine ring is a common strategy to create derivatives with tailored properties. For example, the synthesis of 1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with ethylene (B1197577) oxide. This N-hydroxyethyl derivative can participate in hydrogen bonding, which influences its reactivity and stability.

Further derivatization can be achieved by converting the hydroxyethyl (B10761427) group into an ester functionality. These ester derivatives have been shown to exhibit enhanced reactivity in radical-mediated processes, which is critical for applications in controlling polymerization kinetics.

A significant aspect of the chemistry of hindered amines, including this compound, is their oxidation to form stable nitrogen-oxyl (nitroxide) radicals. This transformation is central to many of their applications, particularly as radical scavengers and polymerization mediators. The sterically hindered environment created by the four methyl groups at the 2 and 6 positions enhances the stability of the resulting nitroxide radical. smolecule.com The ethyl group at the nitrogen position contributes additional steric protection, further stabilizing the radical species. smolecule.com

The synthesis of these nitroxide derivatives typically involves the oxidation of the parent amine. This process is fundamental to the mechanism of Hindered Amine Light Stabilizers (HALS), where the amine is oxidized to a nitroxide radical that can trap damaging free radicals. smolecule.com The well-known nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is structurally related but lacks the N-ethyl group. The synthesis of the N-ethyl analogue would follow similar oxidative pathways.

Derivatives of 2,2,6,6-tetramethylpiperidine are essential as additives in polymers, where they function as Hindered Amine Light Stabilizers (HALS) to protect against UV degradation. The incorporation of these hindered amine moieties into polymer chains can be achieved through copolymerization. Monomers containing the tetramethylpiperidine (B8510282) structure can be synthesized and then copolymerized with other monomers to create polymers with built-in light stabilization.

Furthermore, nitroxide derivatives, such as those derived from this compound, are used in Nitroxide-Mediated Polymerization (NMP). mdpi.com This controlled radical polymerization technique allows for the synthesis of well-defined polymers. The nitroxide acts as a reversible capping agent for the growing polymer chains, enabling control over molecular weight and architecture. mdpi.com This has led to the creation of various polymer architectures, including block copolymers. mdpi.com

Comparative Studies with Related Hindered Amine Compounds

To understand the unique properties of this compound, it is often compared with its parent compound, 2,2,6,6-Tetramethylpiperidine (TMP), and other related hindered amines.

The defining feature of hindered amines like this compound and TMP is their combination of basicity and low nucleophilicity. The steric bulk of the four methyl groups adjacent to the nitrogen atom significantly impedes its ability to act as a nucleophile, preventing it from participating in unwanted side reactions like nucleophilic substitution. chemicalbook.comchemicalbook.com

The parent compound, TMP, is a moderately strong base with a pKa of its conjugate acid reported to be around 10.75-11.07. chemicalbook.comwikipedia.org The substitution of the N-hydrogen with an N-ethyl group in this compound is expected to slightly increase the basicity due to the electron-donating inductive effect of the ethyl group. However, this substitution further increases the steric hindrance around the nitrogen, making it an even less effective nucleophile than TMP. This characteristic makes these compounds highly selective bases in organic synthesis, capable of deprotonation without engaging in nucleophilic attack. chemicalbook.com

| Compound | Molar Mass ( g/mol ) | pKa (Conjugate Acid) | Nucleophilicity |

| This compound | 169.31 smolecule.com | Expected to be slightly > 11.07 | Very Low |

| 2,2,6,6-Tetramethylpiperidine (TMP) | 141.25 wikipedia.org | ~11.07 wikipedia.org | Low chemicalbook.com |

The primary structural difference between this compound and TMP is the substituent on the nitrogen atom (ethyl vs. hydrogen). This seemingly small change has significant consequences for the compound's reactivity and selectivity.

Steric Hindrance : The ethyl group is significantly larger than a hydrogen atom, which increases the steric bulk around the nitrogen. This enhanced steric shielding makes this compound an even more selective non-nucleophilic base than TMP.

Radical Stability : In the corresponding nitroxide radicals, the N-ethyl group provides additional steric protection to the radical center. smolecule.com This can enhance the stability and persistence of the nitroxide, potentially improving its efficiency as a radical scavenger in applications like light stabilization for polymers.

Reactivity in Synthesis : The presence of the N-H bond in TMP allows it to be a starting material for synthesizing other N-substituted derivatives, including the N-ethyl version itself, through N-alkylation reactions. smolecule.com this compound, being already N-substituted, would undergo further N-alkylation only to form quaternary ammonium (B1175870) salts. smolecule.com This difference in the N-substituent dictates the synthetic pathways for which each compound is best suited.

Structure-Activity Relationships in Catalytic and Reagent Applications

The catalytic and reagent applications of this compound derivatives, particularly its nitroxide radical counterpart, are governed by the steric and electronic properties endowed by its structure. The core 2,2,6,6-tetramethylpiperidine framework provides significant steric hindrance around the nitrogen atom. chemicalbook.com This steric shielding is crucial for the stability of the corresponding nitroxide radical (TEMPO) and oxoammonium salt, which are key species in oxidation catalysis. nih.govresearchgate.net

The relationship between the structure of piperidine-based compounds and their activity is a pivotal area of study. For instance, in the development of inhibitors for enzymes like acetylcholinesterase, the piperidine (B6355638) moiety serves as a core scaffold. Modifications to the substituents on the piperidine ring and the nitrogen atom directly influence binding affinity and selectivity. While not focused on this compound itself, studies on compounds like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine demonstrate that the nature of the N-substituent is critical for potent and selective biological activity. nih.gov

In the context of oxidation reagents, the structure of the substituent at the 4-position of the TEMPO ring significantly impacts the redox potential and reactivity of the catalyst. Electron-withdrawing groups, for example, increase the oxidation potential of the nitroxide/oxoammonium couple. This principle allows for the fine-tuning of the oxidant's strength to match the requirements of a specific transformation, such as the selective oxidation of alcohols. nih.gov The stability and reactivity of these reagents are indispensable for constructing complex molecules in modern organic chemistry. chemicalbook.com

Research on Advanced Piperidine-Based Nitroxide Radicals

The stable free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are cornerstones of research into persistent organic radicals. researchgate.net Their unique stability and reversible one-electron redox behavior make them valuable in a wide range of applications, from polymerization to energy storage.

Design and Synthesis of Unsymmetrical TEMPO-Type Nitroxides

While the parent TEMPO molecule is symmetrical, significant research has been devoted to creating unsymmetrical derivatives to introduce new functionalities or modify their physical and chemical properties. Synthetic strategies have been developed to produce hindered piperidines that lead to these unsymmetrical TEMPO-type nitroxides. nih.gov One common approach involves starting with a functionalized piperidone, which allows for the introduction of various substituents at the 4-position. For example, 4-amino-2,2,6,6-tetramethylpiperidine (B32359) is a key precursor for synthesizing derivatives like 4-acetamido-TEMPO. nih.gov Another strategy involves the copper-catalyzed radical reaction to introduce a TEMPO moiety at a specific position on a more complex molecule, resulting in novel "caged" nitroxides. nih.gov These synthetic efforts enable the creation of a diverse library of nitroxide radicals with tailored properties for specific applications.

Evaluation of Nitroxide Stability and Reactivity in Diverse Chemical Environments

The stability of piperidine-based nitroxides is a key feature, stemming from the steric protection afforded by the four methyl groups adjacent to the nitroxide function, which prevents dimerization. nih.gov However, their stability and reactivity are influenced by the chemical environment. In biological systems, for instance, nitroxides can be reduced to the corresponding hydroxylamines by agents like ascorbate. nih.gov The rate of this reduction is structure-dependent; studies comparing various nitroxides show that tetraethyl-substituted pyrrolidine (B122466) nitroxides can exhibit greater stability than their tetramethyl analogues under certain conditions. nih.gov

The presence of oxygen can also affect stability, often slowing down the reduction of nitroxides in microsomal systems. nih.gov The reactivity is also harnessed in controlled release applications. Novel "caged" nitroxides have been designed to release the active TEMPO radical upon irradiation with light, including near-infrared two-photon excitation. The efficiency of this release can be dependent on the solvent, as demonstrated by caged TEMPO derivatives showing different quantum yields in benzene (B151609) versus DMSO. nih.gov

| Derivative | Condition | Observation |

| TEMPONE | Reaction with ascorbate | Rapid reduction compared to other nitroxides. nih.gov |

| Tetraethyl pyrrolidine nitroxide | Reaction with ascorbate | More stable (slower reduction) than its tetramethyl analogue. nih.gov |

| Caged TEMPO 2a | Photolysis in Benzene | Quantum yield for TEMPO release: 2.5%. nih.gov |

| Caged TEMPO 2a | Photolysis in DMSO | Quantum yield for TEMPO release: 13.1%. nih.gov |

Applications as Redox Shuttle Additives in Energy Storage Research